molecular formula C22H25N5O6 B030705 Pemetrexed Methyl Ester CAS No. 155405-81-5

Pemetrexed Methyl Ester

Cat. No.: B030705
CAS No.: 155405-81-5
M. Wt: 455.5 g/mol
InChI Key: WWYZIXUUERDREV-OAHLLOKOSA-N
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Description

Deoxyspergualin (15-deoxyspergualin or 15-DSG) is a chemical substance derived from the culture medium of Streptomyces. It serves as an immunosuppressive agent, primarily used to prevent transplant rejection. Its application spans various fields, including immunology, medicine, and industry .

Mechanism of Action

Target of Action

Pemetrexed Methyl Ester primarily targets thymidylate synthase (TS) . Secondary targets include dihydrofolate reductase (DHFR) , glycinamide ribonucleotide formyltransferase (GARFT) , aminoimidazole carboxamide ribonucleotide formyltransferase (AICARFT) , and C1 synthase . These enzymes play crucial roles in the synthesis of purine and pyrimidine, which are essential for DNA and RNA formation .

Mode of Action

This compound is an antifolate , meaning it disrupts folate-dependent metabolic processes essential for cell replication . It inhibits the aforementioned enzymes, thereby disrupting the synthesis of purine and pyrimidine . This inhibition prevents the formation of DNA and RNA, which are required for the growth and survival of both normal and cancer cells .

Biochemical Pathways

The compound affects the folate pathway and the purine and pyrimidine synthesis pathways . By inhibiting the key enzymes in these pathways, it disrupts the formation of precursor purine and pyrimidine nucleotides . This disruption prevents the formation of DNA and RNA, thereby inhibiting cell replication .

Result of Action

The primary result of this compound’s action is the inhibition of cell replication . By disrupting the formation of DNA and RNA, it prevents the growth and survival of both normal and cancer cells . This makes it an effective antineoplastic agent, particularly in the treatment of lung cancer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, renal impairment can increase the risk of toxicity . Additionally, the use of standard vitamin supplementation and dexamethasone has been shown to decrease the incidence of hematological toxicity and skin reactions

Biochemical Analysis

Biochemical Properties

Pemetrexed Methyl Ester inhibits three enzymes involved in folate metabolism and purine and pyrimidine synthesis . These enzymes are thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase . The interactions between this compound and these enzymes disrupt folate-dependent metabolic processes essential for cell growth and replication .

Cellular Effects

This compound has a substantial impact on various types of cells and cellular processes . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . A substantial part of the patient population experiences dose-limiting or even treatment-limiting toxicities, including mucositis, skin problems, fatigue, renal toxicity, and neutropenia .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It enters cells via the reduced folate carrier, with transport kinetics similar to those of methotrexate, and binds to folate receptor-α with a very high affinity .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are crucial for understanding its biochemical properties . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Deoxyspergualin can be synthesized through several routes, but its primary industrial production method involves isolation from Streptomyces bacterial cultures. Unfortunately, specific synthetic pathways and reaction conditions are not widely documented in the public domain.

Chemical Reactions Analysis

Deoxyspergualin likely undergoes various chemical reactions, including oxidation, reduction, and substitution. detailed information on these reactions and the associated reagents and conditions remains limited. Researchers have yet to elucidate the major products formed during these transformations.

Scientific Research Applications

Deoxyspergualin finds applications in several scientific domains:

    Immunology: As an immunosuppressant, it helps prevent rejection in organ transplantation.

    Medicine: It has potential therapeutic applications in autoimmune diseases and inflammatory conditions.

    Industry: Deoxyspergualin’s unique properties may inspire novel drug development and industrial applications.

Comparison with Similar Compounds

While Deoxyspergualin stands out for its immunosuppressive properties, similar compounds include cyclosporine, tacrolimus, and mycophenolate mofetil. Deoxyspergualin’s unique characteristics set it apart from these counterparts.

Properties

CAS No.

155405-81-5

Molecular Formula

C22H25N5O6

Molecular Weight

455.5 g/mol

IUPAC Name

dimethyl (2R)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate

InChI

InChI=1S/C22H25N5O6/c1-32-16(28)10-9-15(21(31)33-2)25-19(29)13-6-3-12(4-7-13)5-8-14-11-24-18-17(14)20(30)27-22(23)26-18/h3-4,6-7,11,15H,5,8-10H2,1-2H3,(H,25,29)(H4,23,24,26,27,30)/t15-/m1/s1

InChI Key

WWYZIXUUERDREV-OAHLLOKOSA-N

Isomeric SMILES

COC(=O)CC[C@H](C(=O)OC)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N

SMILES

COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N

Canonical SMILES

COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N

Synonyms

N-[4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic Acid 1,5-Dimethyl Ester; 

Origin of Product

United States
Customer
Q & A

Q1: What is the significance of the crystal form of Pemetrexed Methyl Ester p-toluenesulfanate in the context of Pemetrexed Disodium production?

A1: Pemetrexed Disodium, a known folic acid inhibitor used in cancer treatment, is synthesized using this compound as a key intermediate. The research paper [] highlights the discovery of a stable crystal form of this compound p-toluenesulfanate. This is significant because:

  • Improved Purity: The stable crystal form leads to this compound with higher purity. []
  • Simplified Extraction: The crystallization process likely simplifies the extraction of this compound. []
  • Enhanced Downstream Production: Ultimately, the improved purity and streamlined production of the intermediate positively impact the quality and efficiency of Pemetrexed Disodium manufacturing. []

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